![molecular formula C31H32N4O6S B2595983 N-(4-methoxybenzyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-12-0](/img/structure/B2595983.png)
N-(4-methoxybenzyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C31H32N4O6S and its molecular weight is 588.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties of Quinazolinone Derivatives
Research in the field of medicinal chemistry has extensively explored the synthesis and biological properties of quinazolinone derivatives due to their potential therapeutic applications. For instance, Markosyan et al. (2008) reported on the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, demonstrating their process through the interaction of 3-methyl-3-ethyl-1-amino-2-ethoxycarbonyl-3,4-dihydronaphthaline with phenyl-and phenethylisothiocyanates. The study highlighted the compounds' ability to inhibit brain monoamine oxidase (MAO) activity and their moderate therapeutic effects on tumor growth in mice models, such as Ehrlich ascites carcinoma (EAC) and sarcoma 180 (Markosyan et al., 2008).
Anticancer and Antioxidant Activities
The exploration of anticancer and antioxidant activities is a crucial application of quinazolinone derivatives in scientific research. Tumosienė et al. (2020) synthesized a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives and evaluated their antioxidant and anticancer activities. Their findings demonstrated significant cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, with some compounds being more cytotoxic than others (Tumosienė et al., 2020).
Antimicrobial Activity
Another critical area of research involves assessing the antimicrobial activity of quinazolinone derivatives. Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives and evaluated their antibacterial and antifungal activities. The study found that most compounds showed significant activities, with some reaching the same level of antimicrobial activity as standard agents like Ampicillin and Flucanazole (Helal et al., 2013).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6S/c1-39-23-11-9-22(10-12-23)18-33-28(36)8-5-15-35-30(38)24-16-26-27(41-20-40-26)17-25(24)34-31(35)42-19-29(37)32-14-13-21-6-3-2-4-7-21/h2-4,6-7,9-12,16-17H,5,8,13-15,18-20H2,1H3,(H,32,37)(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTDJWUJQODDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCCC5=CC=CC=C5)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
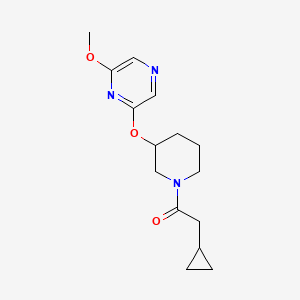
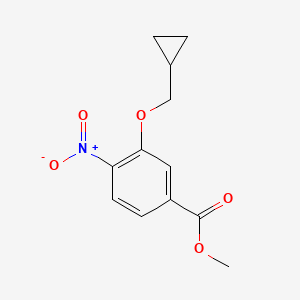
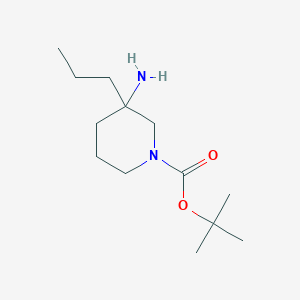
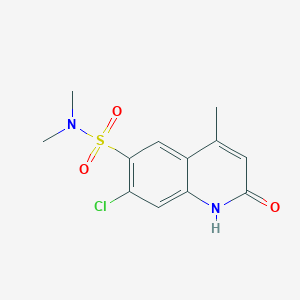

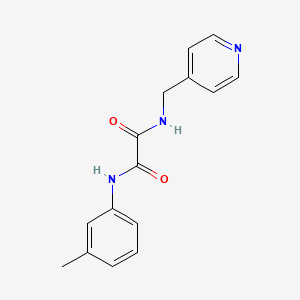

methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B2595913.png)
![N-(3-chlorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2595914.png)
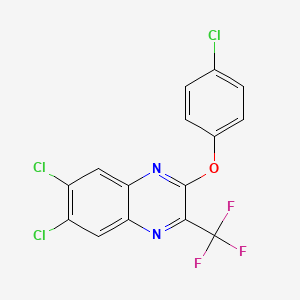
![1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio)ethanone](/img/structure/B2595919.png)
![8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2595920.png)
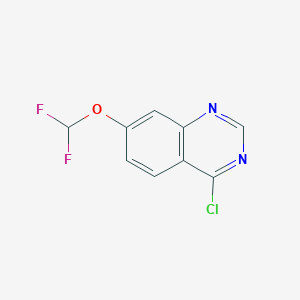
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)
